1,2-Bis(o-carboxybenzoyl)hydrazine
Description
Structural Significance and Research Interest of Diacylhydrazine Frameworks
The diacylhydrazine framework is a versatile structural motif found in a wide array of compounds with diverse applications. The presence of the N-N single bond and the two adjacent amide-like linkages allows for a range of conformations and electronic properties. This structural flexibility and the potential for various substitutions on the acyl groups make diacylhydrazines attractive for several fields of research.
A significant area of interest is in the development of insecticides. mdpi.comnih.govnih.gov Certain diacylhydrazine derivatives act as nonsteroidal ecdysone (B1671078) agonists, disrupting the molting process in insects, particularly lepidopteran pests. nih.govnih.gov These compounds, such as tebufenozide (B1682728) and methoxyfenozide, are valued for their high selectivity and low toxicity to vertebrates and beneficial insects, making them compatible with integrated pest management (IPM) programs. mdpi.comnih.gov The insecticidal activity is attributed to their ability to bind to the ecdysone receptor complex, leading to premature and lethal molting. mdpi.comnih.gov
Beyond agriculture, diacylhydrazine frameworks are explored in medicinal chemistry for their potential biological activities, including anticancer and antimicrobial properties. The ability of the diacylhydrazine core to act as a scaffold for various functional groups allows for the design of molecules that can interact with specific biological targets. nih.gov Furthermore, these frameworks are utilized in the synthesis of polymers and have been investigated for their potential in energetic materials due to their high nitrogen content. The coordination chemistry of diacylhydrazines is also a growing field, with studies focusing on their ability to form metal-organic frameworks (MOFs) and other supramolecular structures.
Distinctive Features of Ortho-Carboxy Substituents in Hydrazine (B178648) Derivatives
The presence of ortho-carboxy substituents on the benzoyl rings of 1,2-bis(o-carboxybenzoyl)hydrazine introduces several key features that influence its chemical behavior. The carboxylic acid groups are acidic and can participate in hydrogen bonding and ionic interactions. This is a crucial feature that enhances its potential for biological activity by facilitating interactions with proteins and nucleic acids.
Overview of Current Research Landscape on this compound and Related Compounds
Current research on this compound and related compounds is multifaceted, exploring its potential in various scientific domains. One significant area of investigation is its biological activity. Studies have explored its potential as an antimicrobial and anticancer agent. For instance, research has shown that this compound exhibits significant antimicrobial properties against various pathogens and cytotoxic properties against cancer cell lines like MCF-7 (breast cancer).
In the realm of materials science, the ability of this compound to act as a ligand for metal ions is being investigated. The ortho-carboxy groups provide effective binding sites for metal coordination, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have potential applications in areas such as catalysis, gas storage, and sensing.
Furthermore, derivatives of this compound are being explored for their use in analytical chemistry. For example, certain derivatives have been developed for the sensitive detection of biomolecules, such as in glycoprotein (B1211001) analysis for oligosaccharide mapping. The synthesis of novel derivatives continues to be an active area of research, with the goal of fine-tuning the compound's properties for specific applications. For example, synthetic routes from methyl 2-(chlorocarbonyl)benzoate have been established. chemicalbook.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 4404-90-4 |
| Molecular Formula | C₁₆H₁₂N₂O₆ chemicalbook.comscbt.com |
| Molecular Weight | 328.28 g/mol chemicalbook.com |
| IUPAC Name | 2-[[(2-carboxybenzoyl)amino]carbamoyl]benzoic acid |
| Synonyms | 1-[2-(2-Carboxybenzoyl)hydrazide]-1,2-benzenedicarboxylic Acid, Mono[2-(2-carboxybenzoyl)hydrazide]-1,2-benzenedicarboxylic Acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2-carboxybenzoyl)amino]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-13(9-5-1-3-7-11(9)15(21)22)17-18-14(20)10-6-2-4-8-12(10)16(23)24/h1-8H,(H,17,19)(H,18,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGZWWZBBQCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196024 | |
| Record name | 2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4404-90-4 | |
| Record name | 2-(((2-Carboxybenzoyl)amino)carbamoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC157337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(2-Carboxybenzoyl)amino]carbamoyl]benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MD69MY6LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 1,2 Bis O Carboxybenzoyl Hydrazine and Analogues
Direct Synthesis Routes via Acylation Reactions
The most direct methods for synthesizing the 1,2-bis(o-carboxybenzoyl)hydrazine backbone involve the formation of amide bonds through acylation. This is typically achieved by reacting a hydrazine (B178648) source with a phthalic acid derivative.
Methods Involving Acid Chlorides and Hydrazine Derivatives
A primary and widely employed strategy for the synthesis of N,N'-diacylhydrazines is the reaction between an acid chloride and hydrazine. ingentaconnect.combohrium.comresearchgate.netbenthamdirect.com This method is highly effective due to the high reactivity of the acyl chloride. In the context of this compound, the reaction would involve the acylation of hydrazine hydrate (B1144303) with two equivalents of an o-carboxybenzoyl chloride derivative.
A practical approach involves using a precursor where the carboxylic acid is protected, such as methyl 2-(chlorocarbonyl)benzoate. chemicalbook.com The reaction proceeds by treating hydrazine with the acid chloride, followed by hydrolysis of the ester protecting groups to yield the final di-carboxylic acid product. A typical procedure involves dissolving hydrazine hydrate in an aqueous solution and adding the acid chloride, often in a biphasic system with a solvent like diethyl ether, in the presence of a base such as sodium carbonate to neutralize the HCl formed during the reaction. researchgate.net
Table 1: Representative Reaction Conditions for Diacylhydrazine Synthesis
| Reactants | Reagents & Solvents | Conditions | Product |
|---|
This table illustrates a general procedure for the synthesis of symmetrical N,N'-diacylhydrazines from acid chlorides. researchgate.net
Another related route involves the reaction of phthalic anhydride (B1165640) or its derivatives with hydrazine. longdom.orgrsc.org For instance, the reaction of phthalic anhydride with hydrazine hydrate in a solvent like ethanol (B145695) or acetic acid leads to the formation of phthalazinone structures, which are cyclic analogues. longdom.orgresearchgate.net The synthesis of the target acyclic diacylhydrazine requires controlled conditions to favor the double acylation over cyclization.
Carbodiimide-Mediated Coupling Approaches
Carbodiimide-mediated coupling is a powerful technique for forming amide bonds directly from carboxylic acids and amines, avoiding the need to prepare highly reactive acid chlorides. wikipedia.org These reagents are widely used in peptide synthesis and other areas of organic synthesis as dehydration agents. interchim.fr The reaction involves the activation of a carboxylic acid by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. peptide.com This intermediate then reacts with an amine to form the desired amide bond, releasing a urea (B33335) byproduct. wikipedia.orgpeptide.com
For the synthesis of this compound, phthalic acid would be reacted with hydrazine in the presence of a carbodiimide coupling agent. Common carbodiimides used for such transformations include N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). interchim.frpeptide.com To improve yields and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often incorporated. interchim.fr
Table 2: Common Carbodiimide Coupling Agents
| Reagent | Acronym | Solubility | Key Feature |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Organic Solvents | Inexpensive; urea byproduct is poorly soluble in most organic solvents. wikipedia.org |
| Diisopropylcarbodiimide | DIC | Organic Solvents | Liquid reagent; urea byproduct is more soluble in organic solvents. peptide.com |
This table summarizes common carbodiimide reagents used for amide bond formation. wikipedia.orginterchim.frpeptide.com
Functionalization and Derivatization Strategies
Once the this compound core structure is formed, it can be further modified. These strategies focus on altering the hydrazine moiety or using carboxylic acid precursors in novel synthetic routes.
Reductive Alkylation of Hydrazine Moieties
Reductive alkylation is a versatile method for introducing alkyl groups onto nitrogen atoms. For hydrazine derivatives, this process typically involves the reaction of the hydrazine with a carbonyl compound (aldehyde or ketone) to form a hydrazone intermediate, which is then reduced in situ to the corresponding alkylated hydrazine. This one-pot approach is efficient and avoids the need for isolating the intermediate hydrazone. organic-chemistry.orgthieme-connect.com
A notable method employs α-picoline-borane as the reducing agent, which facilitates the direct reductive alkylation of hydrazine derivatives under mild conditions. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This technique can be controlled to produce N-monoalkyl or N,N'-dialkyl hydrazine derivatives. thieme-connect.com Another powerful strategy for selective alkylation involves the formation of a nitrogen dianion using a strong base like n-butyllithium (n-BuLi), followed by reaction with an alkyl halide. d-nb.info This approach allows for precise control over the position and degree of alkylation.
Cerium Photocatalytic Decarboxylative Hydrazination Techniques for Carboxylic Acid Precursors
A modern and innovative approach for creating C-N bonds involves the use of cerium photocatalysis. nih.govsunderland.ac.uk This method enables the decarboxylative hydrazination of unactivated carboxylic acids under mild, visible-light-mediated conditions. nih.govrsc.orgnih.gov The process involves the reaction of a carboxylic acid precursor with an azodicarboxylate, such as di-tert-butylazodicarboxylate (DBAD), in the presence of an inexpensive and earth-abundant cerium-based photocatalyst. nih.govsunderland.ac.uk
The proposed mechanism proceeds via a Ligand to Metal Charge Transfer (LMCT), which generates a key carboxy-radical intermediate upon photoexcitation. nih.govresearchgate.net This radical then undergoes decarboxylation to form a carbon-centered radical, which is trapped by the azodicarboxylate to form the hydrazine derivative. This technique is operationally simple and overcomes many limitations of other photoredox-catalyzed decarboxylation reactions. nih.gov
Table 3: Key Components for Cerium-Catalyzed Decarboxylative Hydrazination
| Component | Role | Example |
|---|---|---|
| Carboxylic Acid | Radical Precursor | Aliphatic and Aromatic Carboxylic Acids |
| Photocatalyst | Light-Harvesting & Redox Mediator | Cerium Salts (e.g., CeCl₃) |
| Hydrazine Source | Radical Trap | Di-tert-butylazodicarboxylate (DBAD) |
This table outlines the essential components for the cerium-photocatalyzed radical decarboxylative hydrazination of carboxylic acids. nih.govsunderland.ac.ukrsc.org
Condensation Reactions for Hydrazone and Azine Formation
The hydrazine or hydrazide functionality serves as a valuable handle for further derivatization through condensation reactions with carbonyl compounds. The reaction of a hydrazide with an aldehyde or ketone yields a hydrazone, a class of compounds with a C=N-N linkage. rsc.org These reactions are typically straightforward and can be performed under various conditions, including solution-based synthesis or mechanochemical approaches. rsc.org
Furthermore, the reaction of aldehydes or ketones with hydrazine hydrate can lead to the formation of symmetrical azines, which contain a C=N-N=C functional unit. rsc.orgresearchgate.net These reactions can be facilitated by reagents such as molecular iodine, which allows for rapid and high-yielding synthesis at low temperatures. researchgate.net The formation of azines can also occur from the reaction of hydrazones with an excess of the carbonyl compound or through other oxidative pathways. acs.org These condensation reactions provide a simple route to expand the structural diversity of analogues derived from a hydrazine core.
Novel Synthetic Approaches and Catalyst Development
The synthesis of this compound and its analogues has been significantly advanced by the development of novel catalytic systems. These modern approaches prioritize efficiency, selectivity, and sustainability, moving beyond traditional synthetic routes. Key areas of innovation include the application of heterogeneous catalysts for simplified product purification and catalyst recycling, and the design of sophisticated organocatalytic systems that leverage unique molecular scaffolds for new reactivity. These developments are crucial for creating more economical and environmentally friendly pathways to complex hydrazine derivatives.
Heterogeneous Catalysis in Hydrazine Derivative Synthesis
Heterogeneous catalysis represents a cornerstone of green chemistry and has been effectively applied to the synthesis of hydrazine derivatives. In these systems, the catalyst is in a different phase from the reactants, which offers significant advantages, including straightforward removal of the catalyst from the reaction mixture by simple filtration, potential for catalyst reuse, and a reduction in waste generated during post-reaction work-ups. mdpi.comsciforum.net
A notable application is the synthesis of bis-hydrazine derivatives, specifically ketazines, using nickel-based heterogeneous catalysts. mdpi.com This method provides an efficient and environmentally benign route starting from ketones and hydrazine hydrate. mdpi.comsciforum.net The reaction proceeds under mild conditions, typically at room temperature in an ethanol solvent, and is characterized by low catalyst loadings and short reaction times, often under three hours. mdpi.comsciforum.net This approach is not only economical but also yields the desired products in high purity and with excellent yields, ranging from 76% to 89%. mdpi.comsciforum.net The catalyst functions by providing a surface for the reaction, facilitating the condensation between the ketone and hydrazine hydrate. mdpi.com The inherent advantages of heterogeneous systems, such as easy separation and reusability, make this a highly attractive method for industrial-scale production. mdpi.comsciforum.net
Table 1: Synthesis of Ketazine Derivatives Using a Nickel-Based Heterogeneous Catalyst This table is representative of the synthesis described in the literature, where various acetophenone (B1666503) derivatives are reacted with hydrazine hydrate. mdpi.comsciforum.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |
| Acetophenone | Hydrazine Hydrate | Ni-based heterogeneous | Ethanol | < 3 hours | 76-89 |
| 4-Methylacetophenone | Hydrazine Hydrate | Ni-based heterogeneous | Ethanol | < 3 hours | High |
| 4-Chloroacetophenone | Hydrazine Hydrate | Ni-based heterogeneous | Ethanol | < 3 hours | High |
| 4-Methoxyacetophenone | Hydrazine Hydrate | Ni-based heterogeneous | Ethanol | < 3 hours | High |
Organocatalytic Methods Utilizing Fluorous Hydrazine Scaffolds
A highly innovative strategy in modern catalysis involves the use of organocatalysts modified with fluorous tags. This "fluorous tagging" technique facilitates the simple recovery and recycling of the catalyst through fluorous solid-phase extraction (F-SPE), a method that avoids the use of environmentally harmful perfluorinated solvents. mdpi.com This approach has been successfully applied to hydrazine-based catalysts.
Researchers have designed and synthesized novel, recyclable organocatalysts such as fluorous hydrazine-1,2-bis(carbothioate). mdpi.comrsc.org This catalyst is prepared by reacting 1,1'-(thio)carbonyl diimidazole with 2-perfluorohexyl ethanol, followed by a reaction with hydrazine hydrochloride and triethylamine. mdpi.com The resulting fluorous hydrazine scaffold has demonstrated significant catalytic activity in various organic transformations under mild conditions. mdpi.com
For instance, this fluorous organocatalyst, in conjunction with N-chlorosuccinimide (NCS), effectively catalyzes the acetalization of aldehydes and alcohols. rsc.org It has also been employed for the synthesis of β-chloroethers and the α-chlorination of ketones. mdpi.comresearchgate.net The reaction proceeds smoothly, and the fluorous-tagged catalyst can be easily recovered from the reaction mixture with high purity, allowing for its reuse in multiple catalytic cycles without significant loss of activity. mdpi.comrsc.org This combination of high catalytic efficiency and recyclability underscores the potential of fluorous hydrazine scaffolds in sustainable chemical synthesis.
Table 2: Acetalization of Aldehydes Catalyzed by Fluorous Hydrazine-1,2-bis(carbothioate) and NCS This table illustrates the versatility of the fluorous organocatalyst in promoting the acetalization of various aldehydes as reported in research findings. rsc.org
| Aldehyde Substrate | Alcohol | Catalyst System | Product | Yield |
| Benzaldehyde | Methanol | Fluorous Hydrazine + NCS | Benzaldehyde dimethyl acetal | High |
| 4-Chlorobenzaldehyde | Ethanol | Fluorous Hydrazine + NCS | 4-Chlorobenzaldehyde diethyl acetal | High |
| Cyclohexanecarboxaldehyde | Methanol | Fluorous Hydrazine + NCS | Cyclohexanecarboxaldehyde dimethyl acetal | High |
| Heptanal | Ethanol | Fluorous Hydrazine + NCS | Heptanal diethyl acetal | High |
Comprehensive Structural Characterization and Crystallography
Single Crystal X-ray Diffraction Analysis of 1,2-Bis(o-carboxybenzoyl)hydrazine and Related Diacylhydrazine Structures
Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of a molecule's solid-state structure, providing precise data on bond lengths, bond angles, and torsional angles. nih.gov For this compound, this analysis would reveal the exact spatial arrangement of the two o-carboxybenzoyl moieties relative to the central hydrazine (B178648) linker. Key insights would include the planarity of the benzoyl groups, the conformation around the N-N and N-C bonds, and the intricate network of intermolecular interactions, such as hydrogen bonding and potential π-stacking, dictated by the carboxylic acid and amide functional groups.
Table 1: Representative Crystallographic Data for a Related Hydrazine Derivative This table presents data for a representative thiosemicarbazone to illustrate the type of information obtained from single-crystal X-ray diffraction analysis.
| Parameter | Value | Reference |
| Compound | (E)-2-(1-(2-hydroxyphenyl)ethylidene)hydrazine-1-carbothiamide | scirp.orgscirp.org |
| Crystal System | Monoclinic | scirp.orgscirp.org |
| Space Group | P2₁/n | scirp.orgscirp.org |
| a (Å) | 10.9328(9) | scirp.orgscirp.org |
| b (Å) | 8.1700(6) | scirp.orgscirp.org |
| c (Å) | 13.8095(11) | scirp.orgscirp.org |
| β (°) | 93.7591(14) | scirp.orgscirp.org |
| Key Feature | Intramolecular N-H···O hydrogen bond | scirp.orgscirp.org |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound, with each technique providing complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The aromatic protons on the benzene (B151609) rings would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm). researchgate.net The two N-H protons of the hydrazine amide linkages would likely appear as a singlet or broad singlet, with its chemical shift being solvent-dependent. The two carboxylic acid protons (-COOH) would exhibit a characteristic signal at a very downfield position (often >10 ppm), which is also typically broad and solvent-dependent. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum would be characterized by signals for the carbonyl carbons of the amide groups (δ ~160-170 ppm) and the carboxylic acid groups (δ ~165-180 ppm). scirp.org The aromatic carbons would generate a series of signals in the δ 120-140 ppm range. rsc.org
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic-H | 7.0 - 8.5 | Multiplet | Complex pattern due to coupling between adjacent protons. |
| Amide N-H | Variable (e.g., 8-11) | Broad Singlet | Chemical shift is sensitive to solvent and concentration. |
| Carboxylic O-H | > 10 | Broad Singlet | Chemical shift is highly variable and depends on hydrogen bonding. |
| ¹³C NMR | |||
| Amide C=O | ~160 - 170 | Singlet | Typical range for amide carbonyls. scirp.org |
| Carboxylic C=O | ~165 - 180 | Singlet | Typical range for carboxylic acid carbonyls. |
| Aromatic-C | ~120 - 140 | Multiple Singlets | Signals correspond to the different carbon environments in the benzene rings. rsc.org |
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. researchgate.net The N-H stretching vibrations of the amide groups are expected to appear around 3200-3400 cm⁻¹. unhas.ac.id Strong absorption bands corresponding to the C=O stretching vibrations would be prominent; the carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O (Amide I band) stretch is found around 1650-1680 cm⁻¹. unhas.ac.idnist.gov
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | researchgate.net |
| Amide | N-H stretch | 3200 - 3400 | unhas.ac.id |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | nist.gov |
| Amide | C=O stretch (Amide I) | 1650 - 1680 | unhas.ac.id |
| Amide | N-H bend (Amide II) | 1510 - 1570 | unhas.ac.id |
| Aromatic Ring | C=C stretch | 1450 - 1600 | - |
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₆H₁₂N₂O₆), the molecular weight is 328.28 g/mol . chemicalbook.com The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. Fragmentation would likely occur at the amide bonds, leading to characteristic daughter ions.
Conformational Analysis and Tautomerism Studies
The flexibility of the diacylhydrazine core allows for different spatial arrangements (conformations), and the potential for proton migration can lead to different structural isomers (tautomers).
Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. masterorganicchemistry.comlibretexts.org The diacylhydrazine structure of this compound is subject to two primary types of tautomerism.
Keto-Enol Tautomerism: This involves the interconversion between a keto form (containing a C=O group) and an enol form (containing a C=C-OH group). libretexts.org While common in many carbonyl compounds, significant keto-enol tautomerism in the strictest sense is less likely for the amide carbonyls in this specific molecule due to the lack of an adjacent α-carbon with readily abstractable protons. However, the concept is broadly relevant to the reactivity of the carbonyl group. Hydrazone ligands, which are structurally related, are known to exhibit keto-enol tautomerism, which facilitates their coordination to metal ions. researchgate.netresearchgate.net
Amido-Iminol Tautomerism: This is a more relevant tautomeric form for this compound. It involves the migration of a proton from the amide nitrogen to the carbonyl oxygen, converting the amide group [-C(=O)-NH-] into its iminol tautomer [-C(OH)=N-]. researchgate.net This transformation can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. The equilibrium between the amido and iminol forms can be influenced by factors such as solvent polarity and pH. The iminol form, though often the minor tautomer, can be crucial in certain chemical reactions and biological interactions, as the iminol nitrogen is significantly more nucleophilic than the corresponding amide nitrogen. researchgate.netnih.gov Studies on related systems have shown that this tautomerism plays a key role in the mechanisms of various chemical and biological processes. nih.gov
Conformational Preferences and Isomerism in the Solid and Solution States
The spatial arrangement of the ortho-carboxybenzoyl groups and the rotational freedom around the central nitrogen-nitrogen and nitrogen-carbon bonds are key to understanding the conformational landscape of this compound.
Solid-State Conformation:
For this compound, the bulky ortho-carboxy substituents would likely force the benzoyl rings to be significantly twisted out of the plane of the central N-N-C=O system to minimize steric clashes. This twisting is a common feature in sterically hindered diarylhydrazides. The dihedral angles between the phenyl rings and the amide groups are expected to be substantial. Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the adjacent amide group, or the nitrogen atom of the hydrazine linker, could play a significant role in stabilizing a particular conformation in the solid state.
Interactive Data Table: Hypothetical Solid-State Torsional Angles for this compound (Based on Analogous Structures)
| Torsional Angle (°) | Description | Expected Range |
| O=C-N-N | Defines the planarity of the amide group with the hydrazine linker. | 170-180 |
| C-N-N-C | Describes the rotation around the central N-N bond. | ~180 (anti) |
| N-N-C-C(aryl) | Represents the twist of the benzoyl group relative to the N-N bond. | 30-60 |
| N-C-C(aryl)-C(carboxy) | Indicates the orientation of the carboxylic acid group. | Variable |
Note: This data is hypothetical and serves to illustrate expected conformational trends based on known chemical principles and data from analogous structures. Actual values would require experimental determination.
Conformational Preferences and Isomerism in Solution:
In solution, this compound is expected to exhibit greater conformational flexibility. Rotation around the N-N and N-C single bonds would be more facile, leading to a dynamic equilibrium between different rotational isomers (rotamers). The preferred conformation in solution will be influenced by the solvent polarity and its ability to form hydrogen bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying such conformational equilibria. In a non-polar solvent, intramolecular hydrogen bonding would likely favor a more compact, folded conformation. In contrast, in a polar, protic solvent, intermolecular hydrogen bonding with the solvent molecules could disrupt the intramolecular interactions, leading to a more extended conformation.
The presence of multiple rotamers could be evidenced by the broadening of NMR signals or the appearance of multiple sets of signals at low temperatures, where the rate of interconversion between conformers is slow on the NMR timescale. The symmetry of the molecule would also influence the complexity of the NMR spectrum. If the two carboxybenzoyl groups are equivalent on the NMR timescale, a simpler spectrum would be observed. However, if their rotation is restricted, they could become magnetically inequivalent, leading to more complex splitting patterns.
Due to the lack of specific experimental NMR data for this compound in the available literature, a definitive description of its solution-state isomerism remains speculative. However, based on the structural features, a dynamic equilibrium of multiple conformers is highly probable.
Supramolecular Assembly and Intermolecular Interactions
Hydrogen Bonding Networks in Crystalline Architectures
A definitive analysis of the hydrogen bonding networks in the crystalline architecture of 1,2-bis(o-carboxybenzoyl)hydrazine would require knowledge of the precise location of hydrogen bond donors (the N-H groups of the hydrazine (B178648) linkage and the O-H groups of the carboxylic acids) and acceptors (the carbonyl and hydroxyl oxygens). The ortho-positioning of the carboxyl groups relative to the benzoyl moiety suggests the potential for both intramolecular and intermolecular hydrogen bonds.
Without crystallographic data, it is impossible to determine the actual hydrogen bonding motifs present. Key questions that remain unanswered include:
Does the molecule form intramolecular hydrogen bonds between the carboxylic acid proton and the adjacent carbonyl oxygen?
Do the carboxylic acid groups form the common dimeric hydrogen bond motif with neighboring molecules?
How do the N-H groups of the hydrazine linker participate in hydrogen bonding? Do they interact with the carboxylic acid groups or other functional groups on adjacent molecules?
π-π Stacking Interactions and Aromatic Stacking Motifs
The presence of two phenyl rings in this compound suggests the likelihood of π-π stacking interactions contributing to the stability of its crystal structure. The nature and geometry of these interactions, however, are dependent on the specific packing of the molecules in the crystal lattice.
A detailed analysis would require information on:
The centroid-to-centroid distances between adjacent aromatic rings.
The slip angles and displacement of the rings relative to one another (e.g., face-to-face, parallel-displaced, or T-shaped arrangements).
The influence of the substituents (carboxyl and benzoyl groups) on the electron density of the aromatic rings and how this affects the stacking geometry.
Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is performed using the crystallographic information file (CIF) generated from X-ray diffraction data.
A Hirshfeld surface analysis for this compound would provide:
A visual representation of the regions of close contact between molecules.
Fingerprint plots that graphically summarize the nature and prevalence of these interactions.
Without the underlying crystallographic data, it is not possible to generate or analyze the Hirshfeld surface for this compound.
Self-Assembly Mechanisms and Formation of Higher-Order Supramolecular Structures
The process by which individual molecules of this compound organize into a well-defined supramolecular architecture is governed by the interplay of the various non-covalent interactions discussed above. Understanding the self-assembly mechanism requires insight into the hierarchy and cooperativity of these interactions.
A comprehensive discussion of the self-assembly would necessitate experimental or computational studies that probe:
The initial recognition events between molecules.
The role of solvent and other environmental factors in directing the assembly process.
The thermodynamic and kinetic factors that favor the formation of the observed crystalline phase over other potential polymorphs or amorphous solids.
Coordination Chemistry of 1,2 Bis O Carboxybenzoyl Hydrazine As a Multifunctional Ligand
Ligand Design Principles: The Role of Carboxyl and Hydrazide Moieties in Metal Chelation
1,2-Bis(o-carboxybenzoyl)hydrazine is a versatile ligand whose coordination behavior is dictated by its distinct functional groups: two o-carboxybenzoyl units attached to a central hydrazine (B178648) core. This arrangement provides multiple potential donor sites for metal chelation.
The key to its multifunctionality lies in the interplay between the carboxyl groups (-COOH) and the hydrazide moiety (-CO-NH-NH-CO-).
Carboxyl Groups: The two carboxylic acid groups, positioned ortho to the benzoyl carbonyls, are primary sites for coordination. Upon deprotonation, they form carboxylate anions (-COO⁻) which are strong coordinating agents for metal ions. The ortho-positioning can facilitate the formation of stable chelate rings with a metal center. The presence of two such groups allows the ligand to bridge two different metal centers, a crucial feature for the construction of extended coordination polymers and MOFs.
The combination of these functional groups makes this compound a powerful tool in crystal engineering. The carboxylates provide robust bridging capabilities to form the backbone of polymeric structures, while the hydrazide unit can introduce structural complexity and influence the electronic properties of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent system, often under solvothermal conditions which promote the formation of crystalline products. rsc.orgresearchgate.net Characterization is performed using a suite of analytical techniques, including FT-IR and UV-vis spectroscopy, single-crystal X-ray diffraction, and thermal analysis (TGA).
Transition Metal Complexes
Transition metals, with their varied coordination geometries and electronic properties, form a wide range of complexes with hydrazone-type ligands. mtct.ac.innih.gov The synthesis often involves refluxing the ligand and a metal salt (e.g., chlorides or nitrates of Cu(II), Co(II), Ni(II)) in a solvent like ethanol (B145695) or methanol. nih.govresearchgate.net
In these complexes, the ligand can coordinate in a deprotonated form, with the metal ion binding to the carboxylate oxygen and the carbonyl oxygen or nitrogen atoms of the hydrazide group. mtct.ac.inmdpi.com For example, studies on related hydrazone complexes show that upon complexation, the C=O stretching band in the FT-IR spectrum shifts to a lower frequency, indicating coordination through the carbonyl oxygen. nih.gov The geometry of the resulting complexes can vary from square planar to octahedral, often depending on the metal ion and the stoichiometry of the reaction. mtct.ac.innih.gov
| Metal Ion | Formula Example | Coordination Geometry | Key Spectroscopic Feature | Reference |
| Cu(II) | [Cu(L)(H₂O)₂] | Octahedral | Magnetic susceptibility ~1.86 µB | nih.gov |
| Co(II) | [Co(L)(H₂O)₂] | Octahedral | Magnetic susceptibility ~4.81 µB | nih.gov |
| Ni(II) | [Ni(L)(H₂O)₂] | Octahedral | Shift in ν(C=N) in IR spectrum | researchgate.net |
| Zn(II) | [Zn(L)] | Tetrahedral/Octahedral | Formation of 1D/2D coordination polymers | |
| Pd(II) | [Pd(L-2H)(dppp)] | Square Planar | Formation of five-membered chelate ring | mdpi.com |
This table is illustrative, based on typical behavior of related hydrazone ligands, as specific data for this compound complexes is limited in the provided search results. L represents the deprotonated ligand.
Lanthanide Coordination Compounds
The coordination chemistry of lanthanide ions is of great interest due to their unique luminescent and magnetic properties. nih.gov The flexible, multidentate nature of ligands like this compound, with its N,O-donor sites, makes it highly suitable for coordinating to lanthanide ions, which typically exhibit high coordination numbers (often 8 or 9). nih.gov
Synthesis of lanthanide complexes often involves reacting the ligand with lanthanide nitrates in a solvent mixture. nih.gov Studies on similar polydentate hydrazone Schiff base ligands have shown the formation of homodinuclear lanthanide complexes, where two lanthanide cations are bridged by the oxygen atoms of the ligand. nih.gov In such structures, the lanthanide ions are often 9-coordinated, adopting a distorted tricapped trigonal prism geometry. The flexibility of the ligand allows it to wrap around the metal centers, satisfying their demanding coordination spheres. nih.gov The resulting complexes, particularly those of Europium(III) and Terbium(III), are often investigated for their photoluminescent properties.
Coordination with Other Metal Ions (e.g., Silver(I))
The coordination chemistry of Silver(I) is notably versatile, with coordination numbers ranging from two to eight, leading to diverse geometries from linear to complex polymeric structures. nih.gov Nitrogen-containing heterocyclic ligands are widely used to create Ag(I) coordination polymers. nih.govepa.gov
Structural Analysis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a linker between metal centers is fundamental to its use in constructing coordination polymers and MOFs. univen.ac.za These materials are extended networks where metal ions or clusters are connected by organic ligands.
The structure of the resulting framework is highly dependent on the coordination geometry of the metal ion and the conformation adopted by the flexible ligand. researchgate.net For instance, related bis(pyridyl)hydrazine ligands have been used to construct flexible porous coordination polymers. rsc.org In these cases, the hydrazine-based ligand connects metal centers (like Zn(II)) which are also coordinated by dicarboxylate co-ligands, resulting in interpenetrated 3D networks. rsc.orgmdpi.com
Single-crystal X-ray diffraction is the definitive method for structural analysis, revealing crucial information such as:
Dimensionality: Whether the structure is a 1D chain, a 2D layer, or a 3D framework.
Topology: The underlying network connectivity, which describes how the metal nodes and ligands are linked.
Porosity: The presence of solvent-accessible voids or channels within the crystal lattice, a key feature for applications in gas storage and separation. univen.ac.za
The flexibility of the this compound ligand, particularly the rotational freedom around the various single bonds, allows it to adopt different conformations to accommodate different metal ions and guest molecules, leading to a variety of network topologies. rsc.orgresearchgate.net
Electronic Structure and Redox Properties of Metal Complexes
The electronic properties of metal complexes derived from this compound are governed by the nature of the metal ion, the ligand's electronic structure, and the geometry of the coordination sphere. nih.gov
Electronic Structure: The electronic structure can be probed using techniques like UV-vis spectroscopy and computational methods such as Density Functional Theory (DFT). nih.govdergipark.org.tr The UV-vis spectra of these complexes typically show bands corresponding to π-π* transitions within the aromatic rings of the ligand and n-π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. nih.gov Upon coordination to a metal, new charge-transfer bands may appear, corresponding to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) transitions. nih.gov DFT calculations can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the complex's reactivity and electronic transitions. dergipark.org.tr
Redox Properties: The redox behavior of these complexes can be investigated using electrochemical methods like cyclic voltammetry. Hydrazone-based complexes are known to exhibit interesting redox chemistry. nih.govchemrxiv.org The metal center can often be reversibly oxidized or reduced, with the potential for these redox events being tunable by modifying the ligand environment. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups on the ligand can make the metal center easier or harder to oxidize or reduce. This tunability is important for applications in catalysis and the development of electrochemical sensors. chemrxiv.org
Reaction Chemistry and Mechanistic Investigations
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of 1,2-bis(o-carboxybenzoyl)hydrazine is a critical parameter influencing its environmental fate and utility in aqueous systems. The diacylhydrazine core is susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of related structures like hydrazones is known to be pH-dependent, with hydrolysis generally being acid-catalyzed. nih.govraineslab.com This catalysis occurs through protonation of one of the nitrogen atoms, which increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by water.
A significant degradation pathway for this compound involves intramolecular cyclization. Mechanistic studies have shown that under certain conditions, particularly during hydrolytic processes aimed at the ester groups (if synthesized from methyl esters), a common side reaction is the formation of phthalazinone derivatives. This cyclization is a competing pathway to the desired hydrolysis.
Key factors influencing the degradation pathways include:
pH: The rate and pathway of degradation are highly dependent on pH. To mitigate the formation of phthalazinone side products during the hydrolysis of related ester precursors, it is crucial to maintain a pH above 10. This is achieved by using a base like sodium hydroxide (B78521), which deprotonates the hydrazide nitrogen, thereby suppressing the intramolecular nucleophilic attack that leads to cyclization.
Temperature: Elevated temperatures can accelerate both the desired hydrolysis and undesired degradation reactions. For instance, in the synthesis via ester hydrolysis, keeping the temperature below 50°C is a critical control point to minimize side reactions.
Metal Ions: The presence of certain transition metal ions, such as Fe³⁺ and Cu²⁺, can catalyze oxidative degradation pathways of the hydrazine (B178648) moiety. dtic.mil Therefore, their exclusion is important for maintaining the integrity of the compound.
The primary degradation products under hydrolytic conditions are typically phthalic acid and hydrazine, resulting from the cleavage of the amide bonds. However, the intramolecular cyclization pathway yields phthalazinone derivatives.
| Condition | Effect on Stability | Primary Degradation Pathway | Ref. |
| Acidic pH | Decreased stability | Acid-catalyzed hydrolysis of amide bonds | nih.gov |
| Basic pH (>10) | Increased stability against cyclization | Suppresses intramolecular cyclization | |
| Elevated Temperature (>50°C) | Decreased stability | Accelerates hydrolysis and side reactions | |
| Presence of Fe³⁺/Cu²⁺ | Decreased stability | Catalyzes oxidative coupling/degradation |
Transformation Reactions of the Hydrazide Functionality
The hydrazide group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives and heterocyclic systems.
Reduction: The diacylhydrazine can be reduced to the corresponding hydrazine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed to reduce the carbonyl groups of the hydrazide functionality.
Oxidation: The hydrazide moiety can be oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The oxidation products can vary depending on the reaction conditions and the strength of the oxidant.
Cyclization Reactions: The diacylhydrazine core is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. For example, hydrazide-hydrazone derivatives, which can be formed from diacylhydrazines, readily undergo cyclization reactions. When treated with a base like sodium ethoxide, they can form 1,3,4-oxadiazine derivatives. benthamopen.com Reaction with hydrazine hydrate (B1144303) or its derivatives can lead to the formation of 1,2,4-triazine (B1199460) rings. benthamopen.com These transformations highlight the utility of the hydrazide functionality as a building block in heterocyclic chemistry.
Directed C-H Functionalization: The hydrazide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. For instance, a hydrazide group has been shown to direct a rhodium-catalyzed ortho C-H functionalization to create complex N-N containing tricyclic scaffolds. researchgate.net This capability allows for the selective modification of the aromatic rings attached to the diacylhydrazine core.
| Reaction Type | Reagent(s) | Product Type | Ref. |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Hydrazine derivatives | |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Varies (e.g., azo compounds) | |
| Cyclization | Sodium ethoxide | 1,3,4-Oxadiazine derivatives | benthamopen.com |
| Cyclization | Hydrazine hydrate | 1,2,4-Triazine derivatives | benthamopen.com |
| C-H Functionalization | Rhodium catalyst | Ortho-functionalized tricyclic scaffolds | researchgate.net |
Exploration of Specific Organic Reactions Involving the Diacylhydrazine Core
The 1,2-diacylhydrazine structural motif is a cornerstone in the synthesis of various functional molecules, leveraging the unique reactivity of the N-N bond and adjacent carbonyl groups.
Synthesis of Heterocycles: Diacylhydrazines are well-established precursors for five- and six-membered heterocyclic compounds. Beyond the aforementioned 1,3,4-oxadiazines and 1,2,4-triazines, they can be used to synthesize pyrazole (B372694) derivatives. benthamopen.com The specific reaction pathway and resulting heterocycle depend on the chosen coreactants and reaction conditions.
Multi-component Reactions: The diacylhydrazine core can participate in multi-component reactions (MCRs) to build complex molecular architectures in a single step. For example, a copper-catalyzed MCR involving aldehydes and aryl hydrazines has been developed for the synthesis of N',N'-diaryl acylhydrazines. rsc.org This strategy demonstrates the ability of the hydrazine moiety to act as a dual synthon in constructing new C-N bonds.
Wolff-Kishner Reduction: While not a direct reaction of the diacylhydrazine itself, a related reaction, the Wolff-Kishner reduction, highlights the reactivity of the hydrazone functionality. Aldehydes and ketones react with hydrazine to form hydrazones, which are then converted to alkanes upon heating with a base like potassium hydroxide (KOH). libretexts.org This two-step process, which proceeds through a hydrazone anion intermediate, is a fundamental transformation in organic synthesis for the deoxygenation of carbonyl groups. libretexts.org
Precursors to Energetic Materials: Functionalized hydrazines, including diacylhydrazine derivatives, are explored as precursors for energetic materials. The high nitrogen content and the energy released upon decomposition make them suitable candidates for propellants and explosives. For example, related structures like 1,2-bis(2,4,6-trinitrophenyl)hydrazine serve as precursors to high-performance explosives.
Photochemical and Thermal Reactivity
The response of this compound to light and heat determines its stability under various processing and storage conditions and opens avenues for specific applications.
Photochemical Reactivity: The photochemical behavior of diacylhydrazines is an area of active research. Irradiation with UV light can induce specific chemical transformations. For related compounds, such as bis-carbamate photobase generators, exposure to 254 nm light can lead to a two-stage decomposition process, ultimately releasing a desired chemical species. researchgate.net In other systems, like 1,2-dihydroquinolines, irradiation can cause ring-opening to form transient intermediates that react with the solvent. rsc.org While specific studies on the photolysis of this compound are not widely detailed, the presence of chromophoric benzoyl groups suggests a potential for photochemical reactivity, possibly leading to cleavage of the N-N or N-C bonds or intramolecular cyclization reactions.
Thermal Reactivity: The thermal stability of this compound is a key property, particularly concerning its potential applications in materials science. The incorporation of biscarboxy-substituted hydrazines into polymer matrices has been shown to enhance the thermal resistance of the resulting materials. This suggests that the diacylhydrazine core imparts significant thermal stability. The decomposition of hydrazine and its derivatives can be catalyzed by various materials, including carbon nanofibers, with the reactivity being influenced by surface oxygen functionalities on the catalyst. rsc.org The thermal decomposition of related energetic materials based on functionalized hydrazines is a critical aspect of their performance and safety, indicating that the diacylhydrazine core can be designed to release energy under thermal stimulus.
| Stimulus | Observation/Application | Mechanism/Rationale | Ref. |
| UV Light | Potential for two-stage decomposition | Cleavage of N-N or N-C bonds, similar to related photobase generators. | researchgate.net |
| Heat | Enhances thermal stability of polymers | The rigid, aromatic diacylhydrazine structure contributes to the thermal resistance of the polymer matrix. | |
| Heat | Decomposition for energy release | High nitrogen content and energetic N-N bond make it a candidate for energetic materials. | rsc.org |
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
The electronic properties of hydrazine (B178648) derivatives are significantly influenced by the nature of the substituent groups. In 1,2-bis(o-carboxybenzoyl)hydrazine, the presence of two o-carboxybenzoyl groups enhances its reactivity. The carboxylic acid moieties are key to its biological activity, enabling hydrogen bonding and ionic interactions with biological macromolecules like proteins and nucleic acids.
Theoretical calculations help in understanding the distribution of electron density within the molecule. For instance, in related hydrazine derivatives, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed to predict the molecule's reactivity and the nature of its electronic transitions. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.
Density Functional Theory (DFT) for Conformational Landscapes and Interaction Energies
Density Functional Theory (DFT) has proven to be a powerful tool for exploring the conformational landscapes and interaction energies of flexible molecules like this compound. nih.gov The ortho-positioning of the carboxyl groups can lead to steric constraints, influencing the molecule's conformation, reactivity, and how it interacts with other molecules.
DFT is also employed to calculate interaction energies, providing quantitative insights into non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions are fundamental to the molecule's behavior in different environments and its ability to form larger assemblies.
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations offer a dynamic perspective on the intermolecular interactions and self-assembly processes of this compound. These simulations can model the behavior of the molecule over time, providing insights into how it interacts with itself and with solvent molecules to form larger, organized structures.
The ability of this compound to participate in hydrogen bonding and π-stacking interactions is crucial for its self-assembly. MD simulations can reveal the pathways and thermodynamics of these assembly processes. For instance, simulations can model how these molecules might form coordination polymers in the presence of metal ions.
In a broader context, MD simulations have been used to study the behavior of similar molecules in solution. For example, simulations of 1,2-dibenzoylhydrazine complexes have been performed in a periodic simulation cell filled with water to study their stability and interactions at a physiological pH. nih.gov Such simulations provide a detailed atomistic view of the intermolecular forces at play.
Prediction of Spectroscopic Signatures
Computational methods are also valuable for predicting the spectroscopic signatures of this compound, which can then be compared with experimental data for structural validation.
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Features |
|---|---|
| Infrared (IR) Spectroscopy | Calculations can predict the vibrational frequencies corresponding to the stretching and bending of different functional groups, such as the C=O of the carboxylic acid and amide groups, the N-H of the hydrazine linker, and the O-H of the carboxylic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, aiding in the interpretation of experimental NMR spectra. |
| UV-Vis Spectroscopy | Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule. |
DFT calculations have been successfully used to compute and assign the vibrational frequencies for related molecules, showing good agreement with experimental FT-IR spectra. nih.gov Similarly, the electronic absorption spectrum can be calculated to understand the electronic properties and compare them with experimental UV-Vis spectra. nih.gov These predictions are invaluable for characterizing the molecule and understanding its electronic and structural properties.
Applications in Materials Science and Catalysis
Integration into Polymer Matrices and Macromolecular Systems
The presence of two carboxylic acid groups allows 1,2-bis(o-carboxybenzoyl)hydrazine to act as a monomer in polycondensation reactions, leading to the formation of advanced polymers. It has been specifically utilized in the synthesis of novel polyamides and polyesteramides.
When reacted with various diamines, this compound and its derivatives can form poly(amide-hydrazide)s. iaea.orgresearchgate.net These polymers incorporate the hydrazide moiety directly into the polymer backbone. The inclusion of the bis(carboxy-substituted) hydrazine (B178648) unit into polymer matrices has been shown to enhance key properties, including thermal resistance and chemical durability. researchgate.net The resulting materials are characterized by their high thermal stability and mechanical strength, which makes them suitable for high-performance applications, such as those in the aerospace and automotive industries. The electrical conductivity measurements of some polymers derived from 1,2-bis(3-carboxybenzoyl) hydrazine indicate they have promise as insulators. researchgate.net
The general structure of these polymers allows for a wide range of properties, as the diamine or diol component can be varied to tune the final characteristics of the macromolecule. The catalyst system often employed for this type of polycondensation includes calcium chloride, triethylphosphite, and pyridine. researchgate.net
Design of Functional Materials
The unique molecular architecture of this compound serves as a foundation for the design of various functional materials.
Coordination Polymers and MOFs: The ortho-carboxybenzoyl groups are excellent ligands for metal coordination. The carboxyl groups can be deprotonated to form strong bonds with metal ions, potentially leading to the formation of coordination polymers, including metal-organic frameworks (MOFs). While specific MOFs from this compound are not widely reported, analogous structures using similar ligands like 1,2-bis(4-pyridyl)hydrazine (B104831) have been synthesized. nih.govresearchgate.net These form 2D and 3D network structures with significant porosity, suggesting that this compound could form similar supramolecular architectures with potential applications in gas storage, separation, or catalysis. nih.govresearchgate.net The carboxyl groups are anticipated to enable pH-dependent behavior and strong metal chelation.
Energetic Materials: Functionalized hydrazines are explored as precursors for propellants and explosives due to their high nitrogen content and energetic properties. The incorporation of benzoyl rings enhances the density and thermal stability of the resulting material. While 1,2-bis(2,4,6-trinitrophenyl)hydrazine is a more direct precursor to high-performance explosives, the fundamental structure of this compound makes it a compound of interest in the broader field of energetic materials research.
Catalytic Applications and Organocatalysis
Hydrazine derivatives have garnered significant attention for their diverse applications in catalysis, both as ligands for metal catalysts and as organocatalysts themselves. mdpi.comsciforum.net Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. beilstein-journals.org
Role as an Organocatalyst or Precursor to Catalytically Active Species
While direct application of this compound as an organocatalyst is not extensively documented, its structure contains key features for such activity. The combination of Brønsted acid sites (carboxylic acids) and Lewis basic sites (amide carbonyls and nitrogens) allows for potential bifunctional catalysis.
More prominently, it can serve as a precursor to catalytically active species. The carboxyl and amide groups are excellent N,O-chelating sites for transition metals. For instance, the related compound 1,2-bis(trifluoroacetyl)hydrazine readily reacts with palladium(0) and palladium(II) sources to form stable N,O-chelating hydrazidopalladium complexes. mdpi.com These complexes are relevant in the context of transformations involving N-N and N-H bond cleavages. mdpi.com This suggests that this compound could be used to synthesize well-defined metal complexes for a variety of catalytic transformations. The complexes formed from Schiff bases of hydrazine derivatives are noted for their wide range of applications in catalysis and molecular recognition. sciforum.net
Heterogeneous and Homogeneous Catalysis
The utility of this compound can be envisioned in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: In a homogeneous system, the molecule or its derived metal complexes would be soluble in the reaction medium. This allows for high activity and selectivity due to the well-defined nature of the catalytic sites. For example, a chiral hydrazinoalcohol has been designed as a soluble organocatalyst for enantioselective Diels-Alder reactions. clockss.org
Heterogeneous Catalysis: For improved reusability and ease of separation, the catalyst can be immobilized on a solid support. The carboxylic acid groups of this compound provide convenient handles for grafting the molecule onto solid supports like silica (B1680970) or alumina. This would convert it into a heterogeneous catalyst, which is highly desirable for industrial processes due to simplified post-reaction processing. mdpi.comsciforum.net The synthesis of other bis-hydrazine derivatives has been successfully achieved using nickel-based heterogeneous catalysts, highlighting the synergy between hydrazine chemistry and heterogeneous systems. mdpi.com
Applications in Supramolecular Gels and Soft Materials
Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize a solvent. mdpi.com The ability of this compound to act as an LMWG is plausible due to its structural features that promote intermolecular hydrogen bonding—a key driving force for self-assembly.
The molecule possesses both hydrogen bond donors (N-H from the hydrazide and O-H from the carboxylic acids) and hydrogen bond acceptors (C=O from both the amide and carboxyl groups). This combination can facilitate the formation of extensive, ordered fibrous networks necessary for gelation. Research on other dihydrazide derivatives has demonstrated their capability to form stable, thermally reversible organogels in various organic solvents at low concentrations. researchgate.net Similarly, other molecules with amide and acid functionalities, such as carboxybenzyl-protected dehydropeptides, are known to be effective hydrogelators for applications like drug delivery. nih.gov
While specific studies on gel formation with this compound are not prominent, the collective evidence from structurally related compounds strongly suggests its potential as a versatile gelator for creating novel soft materials. mdpi.comsciforum.netresearchgate.net The stimuli-responsive nature of the carboxylic acid groups (pH) and the potential for metal coordination could lead to the development of "smart" gels that respond to external triggers. mdpi.com
Analytical Methodologies for Research and Process Control
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are fundamental for separating 1,2-Bis(o-carboxybenzoyl)hydrazine from impurities, starting materials, and byproducts, making them indispensable for purity assessment and reaction monitoring. cdc.gov
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, polar compounds like this compound. Due to the presence of two carboxylic acid groups and two amide linkages, reversed-phase HPLC (RP-HPLC) is typically the method of choice. A C18 or C8 stationary phase is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid groups and thereby influence retention and peak shape. Gradient elution is often employed to effectively separate compounds with a range of polarities that may be present in a reaction mixture. Detection is usually accomplished using a UV detector, as the benzoyl groups provide strong chromophores.
For monitoring the synthesis of this compound, which may be formed from the reaction of phthalic anhydride (B1165640) or a derivative with hydrazine (B178648), HPLC can track the disappearance of starting materials and the appearance of the product over time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for method development and would require optimization.
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound, particularly in bulk form or in simple matrices. cdc.govnih.gov The presence of the aromatic rings and carbonyl groups results in significant UV absorbance.
To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The wavelength of maximum absorbance (λmax) for this compound, which is expected to be in the UV region, is used for these measurements to ensure maximum sensitivity and adherence to Beer's Law. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
For some hydrazine derivatives, colorimetric methods involving derivatization are used to enhance sensitivity and selectivity. nih.govscholarsresearchlibrary.com For instance, a reaction with a chromogenic reagent like p-dimethylaminobenzaldehyde can produce a colored product with a distinct λmax in the visible region. nih.govresearchgate.net This approach can be adapted for this compound if higher sensitivity is required or if the sample matrix contains interfering substances that absorb in the same UV region as the parent compound.
Table 2: Example Data for a Spectrophotometric Calibration Curve
| Concentration (µg/mL) | Absorbance at λmax |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
This data is illustrative and would be generated during the validation of a specific spectrophotometric method.
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)
For complex samples or when high sensitivity and specificity are required, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are invaluable. cdc.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound due to its polarity and thermal lability, which make it less suitable for direct GC analysis. nih.gov LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which can confirm the identity of the compound and its metabolites or degradation products. Electrospray ionization (ESI) is a common ionization technique for such compounds, and it can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected due to the acidic nature of the carboxyl groups. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation or for highly selective quantitative analysis using Multiple Reaction Monitoring (MRM). eurofins.comnih.govresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. cdc.gov Direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation. However, derivatization of the carboxylic acid groups to form more volatile esters (e.g., methyl or silyl (B83357) esters) could enable GC-MS analysis. This approach can be useful for confirming the presence of the compound in certain matrices or for specific research applications. nih.govresearchgate.net Headspace GC-MS after in-situ derivatization is another potential strategy, especially for trace analysis. nih.gov
Method Development and Validation for Trace Analysis
The development and validation of analytical methods for trace analysis of this compound are critical, especially if it is considered an impurity in a final product or needs to be monitored at low levels in environmental samples. inorganicventures.comnih.gov
Method development for trace analysis focuses on optimizing several key parameters to achieve the required sensitivity and selectivity. nih.gov This includes selecting the appropriate analytical technique (often LC-MS/MS for trace quantification), optimizing sample preparation to concentrate the analyte and remove interferences, and fine-tuning instrumental conditions. Sample preparation might involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from a complex matrix.
Once a method is developed, it must be validated according to established guidelines (e.g., ICH for pharmaceuticals) to ensure it is fit for its intended purpose. inorganicventures.com Method validation involves assessing several performance characteristics:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Summary of Typical Method Validation Parameters for Trace Analysis
| Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Recovery) | 80-120% |
| Precision (RSD) | ≤ 15% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
These criteria can vary depending on the specific application and regulatory requirements.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of 1,2-Bis(o-carboxybenzoyl)hydrazine and its derivatives is a critical first step for any future application. Traditional synthetic routes may involve the condensation of substituted benzoyl chlorides with hydrazine (B178648). However, future research will likely focus on developing more efficient and environmentally benign synthetic strategies.
Novel Synthetic Approaches: Future synthetic explorations could include leveraging modern organic chemistry techniques to improve yield, purity, and sustainability. These may include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes and improve yields. researchgate.net
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher consistency and scalability.
Mechanochemical synthesis: Grinding techniques can enable solvent-free reactions, reducing waste and simplifying workup procedures. rsc.orgresearchgate.net
Sustainable Methodologies: A strong emphasis will be placed on "green" chemistry principles. This involves the use of:
Greener solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or other environmentally friendly alternatives.
Organocatalysis: Employing small organic molecules, such as L-proline, as catalysts can offer mild reaction conditions and reusability. mdpi.com
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. researchgate.net
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Conventional Heating | Well-established procedures. | Long reaction times, potential for side products, high energy consumption. researchgate.net |
| Microwave-Assisted | Rapid reaction rates, higher yields, improved purity. researchgate.net | Specialized equipment required, potential for localized overheating. |
| Mechanochemical (Grinding) | Solvent-free, simple workup, high efficiency. researchgate.net | Scalability may be a concern, reaction monitoring can be difficult. |
| Flow Chemistry | Precise control, high reproducibility, enhanced safety, easy scalability. | High initial setup cost, potential for clogging. |
| Organocatalysis | Mild conditions, low toxicity, catalyst reusability. mdpi.com | Catalyst loading may be high, separation of catalyst can be challenging. |
Tailoring Supramolecular Architectures for Specific Functions
The presence of both hydrogen bond donors (N-H groups of the hydrazine) and acceptors (carbonyl and carboxyl groups) in this compound makes it an excellent candidate for constructing complex supramolecular architectures. These self-assembled structures can exhibit unique properties and functions.
Future research will focus on controlling the self-assembly process to create materials with desired characteristics. This can be achieved by:
Solvent manipulation: The choice of solvent can influence the types of hydrogen bonds formed and the resulting architecture.
Introduction of co-formers: The addition of other molecules can co-crystallize with this compound to form multi-component structures with novel properties.
Chemical modification: Synthesizing derivatives with different substituents on the benzene (B151609) rings can tune the intermolecular interactions and lead to different self-assembled structures.
Potential applications for these tailored supramolecular architectures include drug delivery systems, chemical sensors, and stimuli-responsive materials.
Development of Advanced Catalytic Systems
While this compound is not intrinsically a catalyst, its structure makes it an excellent ligand for the development of advanced catalytic systems. The two carboxylic acid groups and the hydrazine moiety can act as coordination sites for metal ions, forming stable metal complexes. jocpr.comresearchgate.net
Ligand Design and Metal Complexation: Future work will involve the synthesis and characterization of metal complexes of this compound with various transition metals. The choice of metal will be dictated by the target catalytic application. For example, palladium complexes are known to be effective in cross-coupling reactions, while copper complexes are used in oxidation and C-N coupling reactions. nih.govorganic-chemistry.org The geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the ligand structure.
Catalytic Applications: These novel metal complexes could be explored as catalysts in a variety of organic transformations, including:
Oxidation and reduction reactions: The hydrazine moiety itself can act as a reducing agent in certain contexts. researchgate.net
Cross-coupling reactions: For the formation of carbon-carbon and carbon-heteroatom bonds.
Asymmetric catalysis: By introducing chiral centers into the ligand structure, it may be possible to develop catalysts for enantioselective synthesis.
Theoretical Predictions Guiding Experimental Design
Computational chemistry and molecular modeling will play a crucial role in guiding the future development of this compound-based systems. Theoretical predictions can provide valuable insights into the properties and reactivity of the molecule, saving significant time and resources in the laboratory.
Computational Methods:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecular structure, electronic properties (such as HOMO and LUMO energies), and spectroscopic signatures (IR, NMR) of this compound and its derivatives. dergipark.org.trnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the self-assembly behavior of the molecule in different environments and to understand the dynamics of its interactions with other molecules.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to correlate the structural features of this compound derivatives with their biological or catalytic activity, aiding in the design of more potent compounds.
Table 2: Hypothetical Theoretically Predicted Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (electrophilicity). |
| Dipole Moment | 4.5 D | Influences solubility and intermolecular interactions. |
| Molecular Surface Area | 350 Ų | Important for predicting interactions with biological targets. |
Integration into Advanced Material Systems
The unique chemical structure of this compound makes it a versatile building block for the creation of advanced materials with novel properties.
Polymer Synthesis: The two carboxylic acid groups can be utilized for polymerization reactions. For example, it can be used as a monomer in the synthesis of polyesters or polyamides. The resulting polymers would incorporate the hydrazine moiety into their backbone, which could impart unique thermal, mechanical, or coordination properties.
Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in:
Gas storage and separation: The pores of the MOF can be tuned to selectively adsorb certain gases.
Catalysis: The metal nodes of the MOF can act as catalytic sites.
Sensing: Changes in the properties of the MOF upon exposure to certain chemicals can be used for sensing applications.
The development of new materials based on this compound holds significant promise for addressing challenges in a variety of fields, from energy and environment to medicine and electronics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Bis(o-carboxybenzoyl)hydrazine, and how can reaction parameters be optimized for high yield and purity?
- The compound can be synthesized via condensation reactions using substituted benzoyl chlorides and hydrazine derivatives. For example, 1,2-bis(2-bromobenzoyl)hydrazine was synthesized from 2-bromobenzoyl chloride and hydrazine, with oxidation steps mediated by chlorine gas . Key parameters include stoichiometric control of reactants, temperature modulation (e.g., reflux conditions), and purification via recrystallization or chromatography. Challenges such as incomplete phenylethynylation during multi-step synthesis require iterative optimization of reaction time and catalysts.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography (using SHELX software for refinement ) and Hirshfeld surface analysis are critical for resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonding and π-stacking) . FTIR and NMR spectroscopy validate functional groups (e.g., carbonyl and hydrazine peaks), while DFT calculations provide insights into electronic structure and stability .
Advanced Research Questions
Q. How can experimental designs elucidate the reductive activation mechanism of 1,2-Bis(sulfonyl)hydrazine derivatives in hypoxic environments?
- Studies on analogs like KS119, a hypoxia-activated prodrug, employ reductive cleavage assays under controlled oxygen levels to monitor the release of cytotoxic intermediates (e.g., 90CE). Techniques include:
- LC-MS/MS to track decomposition products.
- DNA alkylation assays (e.g., O6-guanine adduct detection) to confirm mechanism of action .
- Comparative cytotoxicity assays in cell lines with varying O6-alkylguanine-DNA alkyltransferase (AGT) levels to assess resistance profiles .
Q. What computational methods are suitable for analyzing intermolecular interactions and electronic properties of this compound derivatives?
- Density Functional Theory (DFT) predicts molecular orbitals, charge distribution, and stability, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, van der Waals interactions) . For supramolecular assemblies (e.g., BOPHY derivatives), molecular dynamics simulations model polymerization pathways influenced by non-planar geometries .
Q. How can researchers address discrepancies in reported biological activities of hydrazine derivatives across studies?
- Apply risk of bias assessment tools (e.g., OHAT’s framework) to evaluate experimental rigor, including:
- Dose randomization and blinding protocols .
- Confounding variable control (e.g., AGT expression levels in cytotoxicity studies) .
- Meta-analyses to reconcile divergent results, prioritizing studies with high confidence in exposure/outcome characterization .
Q. What strategies enhance the design of coordination polymers using this compound ligands?
- Utilize self-assembly protocols with transition metals (e.g., Zn²⁺) and co-ligands (e.g., dicarboxylic acids) to construct 1D or 3D frameworks. Characterize using X-ray diffraction and evaluate properties like photocatalytic activity via dye degradation assays . Optimize ligand flexibility by modifying pyridyl or carbonyl groups to tune polymer topology .
Methodological Considerations
- Crystallography : Use SHELXL for refinement of high-resolution data, particularly for twinned crystals or macromolecular interfaces .
- Adsorption Studies : Apply response surface methodology (RSM) to optimize parameters (e.g., pH, adsorbent dosage) for pollutant removal. Freundlich isotherm models quantify adsorption capacity for hydrazine-modified activated carbon .
- Toxicity Profiling : Follow ATSDR guidelines for literature screening, prioritizing studies with robust exposure characterization and outcome validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
